PTP1B Inhibitory Potency of (-)-Cyclopenol Relative to Co-occurring Fungal Benzodiazepine and Quinoline Alkaloids
(-)-Cyclopenol exhibits PTP1B inhibitory activity with an IC50 of 30.0 μM, positioning it as a moderately potent inhibitor within the panel of marine-derived fungal metabolites [1]. In direct comparative assessment against structurally related compounds isolated from the same Penicillium and Eurotium species, (-)-cyclopenol demonstrates 2.8-fold lower potency than fructigenine A (IC50 = 10.7 μM) but 2.1-fold higher potency than viridicatol (IC50 = 64.0 μM) [1]. It shows nearly identical activity to echinulin (IC50 = 29.4 μM) and approximately 2.2-fold lower potency than flavoglaucin (IC50 = 13.4 μM) [1].
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 30.0 μM |
| Comparator Or Baseline | Fructigenine A: 10.7 μM; Viridicatol: 64.0 μM; Echinulin: 29.4 μM; Flavoglaucin: 13.4 μM |
| Quantified Difference | 2.8-fold less potent than fructigenine A; 2.1-fold more potent than viridicatol |
| Conditions | In vitro PTP1B enzymatic assay using compounds isolated from marine-derived fungal strains Penicillium and Eurotium species |
Why This Matters
For PTP1B-targeted metabolic disorder research, (-)-cyclopenol provides an intermediate-potency tool compound with a distinct benzodiazepine scaffold that may offer different selectivity and physicochemical properties compared to the more potent but structurally distinct fructigenine A or flavoglaucin.
- [1] Carroll AR, Copp BR, Davis RA, Keyzers RA, Prinsep MR. Marine natural products. Nat Prod Rep. 2019;36(1):122-173. Table 7: PTP1B inhibition by marine-derived fungal metabolites. View Source
